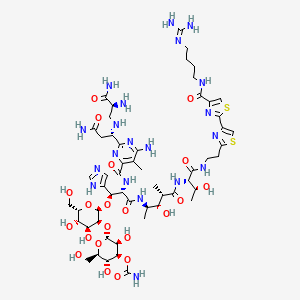

Bleomycin B2

Description

Bleomycin B2 is one of the primary bleomycin species in bleomycin sulfate, a mixture of the sulfate salts of glycopeptide bleomycin A2 and B2 isolated from Streptomyces verticillus with potential antineoplastic activity. This compound forms complexes with iron that reduce molecular oxygen to superoxide and hydroxyl radicals which cause single- and double-stranded breaks in DNA; these reactive oxygen species also induce lipid peroxidation, carbohydrate oxidation, and alterations in prostaglandin synthesis and degradation.

See also: Bleomycin (broader); Bleomycin Sulfate (related); Bleomycin A2 (related) ... View More ...

Properties

IUPAC Name |

[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2S,3R)-1-[2-[4-[4-[4-(diaminomethylideneamino)butylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H84N20O21S2/c1-19-32(72-45(75-43(19)58)24(11-30(57)79)67-12-23(56)44(59)85)49(89)74-34(40(25-13-63-18-68-25)94-53-42(38(83)36(81)28(14-76)93-53)95-52-39(84)41(96-55(62)91)37(82)29(15-77)92-52)50(90)69-21(3)35(80)20(2)46(86)73-33(22(4)78)48(88)65-10-7-31-70-27(17-97-31)51-71-26(16-98-51)47(87)64-8-5-6-9-66-54(60)61/h13,16-18,20-24,28-29,33-42,52-53,67,76-78,80-84H,5-12,14-15,56H2,1-4H3,(H2,57,79)(H2,59,85)(H2,62,91)(H,63,68)(H,64,87)(H,65,88)(H,69,90)(H,73,86)(H,74,89)(H2,58,72,75)(H4,60,61,66)/t20-,21+,22+,23-,24-,28-,29+,33-,34-,35-,36+,37+,38-,39-,40-,41-,42-,52+,53-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBLHOLNNKJBEDC-XOGQCRKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCCN=C(N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCCN=C(N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H84N20O21S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80872328 | |

| Record name | Bleomycin B2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9060-10-0 | |

| Record name | Bleomycin B2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9060-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bleomycin B2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009060100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bleomycin B2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BLEOMYCIN B2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M62KK37O40 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Bleomycin B2 from Streptomyces verticillus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, biosynthesis, and isolation of Bleomycin B2, a potent glycopeptide antibiotic used in cancer chemotherapy. The document details the key experimental protocols, from the fermentation of the producing organism, Streptomyces verticillus, to the purification and chromatographic separation of the active congeners. Quantitative data is presented in structured tables for clarity, and critical workflows are visualized using diagrams to facilitate understanding.

Discovery and Background

Bleomycin was first discovered in 1962 by the Japanese scientist Hamao Umezawa, who identified its anticancer activity while screening culture filtrates of Streptomyces verticillus.[1] The discovery was officially published in 1966.[1][2][3] The clinically used formulation is not a single compound but a mixture of structurally related congeners, primarily Bleomycin A2 and this compound.[4][5][6] These components are produced through a complex biosynthetic pathway and must be separated from the fermentation broth and then from each other. This compound is a primary component of the clinical mixture, known as bleomycin sulfate, and exhibits significant antineoplastic activity by inducing DNA strand breaks.[7][8]

Biosynthesis of Bleomycin

The biosynthesis of the bleomycin aglycone is a model for hybrid natural product synthesis, involving both nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) modules.[9][10] The core structure is assembled by a large megasynthetase enzyme complex encoded by the blm gene cluster.[11][12] This hybrid system sequentially condenses amino acids and short carboxylic acids to form the complex peptide-polyketide backbone.[10]

Caption: Simplified workflow of the hybrid NRPS-PKS biosynthesis of the Bleomycin aglycone.

Fermentation of Streptomyces verticillus

The production of bleomycin is achieved through aerobic fermentation of a high-yield strain of Streptomyces verticillus, such as ATCC 15003.[13] While large-scale production is typically conducted in liquid medium, cultivation on solid medium is also possible.[13] Recent metabolic engineering strategies have significantly improved yields.

Experimental Protocol: Fermentation

This protocol is a generalized procedure based on established methods.[13][14]

-

Inoculum Preparation: Inoculate spores or mycelia of S. verticillus into a suitable seed medium. Incubate aerobically at 27-32°C for 24-48 hours with shaking.

-

Production Culture: Transfer the seed culture (typically 5-10% v/v) into a production medium. For enhanced production, a chemically defined medium supplemented with N-acetylglucosamine (GlcNAc) can be used.[14]

-

Fermentation Conditions: Maintain the culture under aerobic conditions at a temperature of 25-35°C (optimally 27-32°C) for 5-7 days.[13] Monitor pH, dissolved oxygen, and nutrient levels.

-

Harvesting: After the fermentation period, harvest the broth. Bleomycin is primarily found in the liquid supernatant.[13]

Quantitative Data: Bleomycin Production Yields

| Strain / Condition | Bleomycin A2 Yield (mg/L) | This compound Yield (mg/L) | Reference |

| S. verticillus with GlcNAc induction and genetic engineering (OBlmT/ManAB) | 61.79 | 36.9 | [14] |

Isolation and Purification

The isolation process involves separating the bleomycin complex from the fermentation broth, followed by chromatographic purification to separate the individual congeners.

Caption: A generalized workflow for the isolation and purification of this compound.

Experimental Protocol: Copper(II)-Based Metal Affinity Chromatography

This method leverages the high affinity between copper(II) ions and bleomycin for selective capture from the crude supernatant.[15]

-

Pre-processing: Treat the crude fermentation supernatant with an adsorbent resin (e.g., XAD-2) to remove endogenously bound Cu(II).

-

Resin Preparation: Load a 1-mL bed volume of iminodiacetate (IDA) resin with a Cu(II) solution.

-

Binding: Adjust the pH of the pre-processed supernatant to 9.0 and apply it to the Cu(II)-loaded IDA column. Bleomycin binds to the resin, forming an immobilized complex.

-

Washing: Wash the column with a buffer at pH 9.0 to remove unbound impurities.

-

Elution: Elute the bound bleomycin from the resin by lowering the pH to 5.0. This protonates the β-hydroxyhistidine amide moiety of bleomycin, disrupting the complex and releasing the metal-free ligand. This single step can achieve an approximate 25-fold purification.[15]

Chromatographic Separation of this compound

The eluate from the initial purification step contains a mixture of bleomycin congeners. Flash chromatography is an effective technique for separating large quantities (8-32 mg) of Bleomycin A2 and B2.[16][17]

Experimental Protocol: Flash Chromatography

This protocol is adapted from Freyder et al. (1991).[16][17]

-

Column Packing: Prepare a 1 cm (i.d.) flash column with a 5-6 inch bed of fine mesh silica gel (230-400 mesh) that has been pre-soaked in the eluent.

-

Mobile Phase (Eluent): Prepare a solvent system of 1% aqueous ammonium formate and methanol in a 2:3 ratio.

-

Sample Loading: Dissolve the partially purified bleomycin mixture (8-32 mg) in 1 mL of the eluent and apply it to the column.

-

Elution: Apply low air pressure to the column to increase the flow rate. The separation is typically complete in approximately 20 minutes.

-

Fraction Collection: Collect fractions and analyze using thin-layer chromatography or HPLC to identify those containing pure this compound.

-

Desalting: Remove the ammonium formate from the purified fractions using a desalting method such as reverse-phase size exclusion chromatography with Sephadex G-15.[16]

Quantitative Data: Composition and Separation

The relative abundance of Bleomycin A2 and B2 can vary, but commercial formulations provide a standardized composition.

Table 1: Composition of Clinical Bleomycin Sulfate

| Component | Percentage Composition (% w/w) | Reference(s) |

|---|---|---|

| Bleomycin A2 | 55 - 70% | [5][18] |

| this compound | 25 - 32% |[5][18] |

Table 2: Chromatographic Separation Parameters

| Method | Stationary Phase | Mobile Phase / Eluent | Purpose | Reference(s) |

|---|---|---|---|---|

| Flash Chromatography | Silica Gel (230-400 mesh) | 1% Ammonium Formate : Methanol (2:3) | Preparative separation of A2 and B2 | [16][17] |

| Reversed-Phase HPLC | µBondapak C18 | Gradient of 10-40% methanol in 0.005 M 1-pentanesulfonic acid (pH 4.3) | Analytical quantification of components | [19] |

| Affinity Chromatography | Cu(II)-loaded IDA Resin | Binding at pH 9, Elution at pH 5 | Initial capture and purification from broth |[15] |

References

- 1. Bleomycin - Wikipedia [en.wikipedia.org]

- 2. New antibiotics, bleomycin A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (Open Access) New antibiotics, bleomycin A and B. (1966) | H Umezawa | 771 Citations [scispace.com]

- 4. discover.nci.nih.gov [discover.nci.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. stemcell.com [stemcell.com]

- 7. This compound | C55H84N20O21S2 | CID 5496540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. lktlabs.com [lktlabs.com]

- 9. Cloning and characterization of the bleomycin biosynthetic gene cluster from Streptomyces verticillus ATCC15003 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. The biosynthetic gene cluster for the antitumor drug bleomycin from Streptomyces verticillus ATCC15003 supporting functional interactions between nonribosomal peptide synthetases and a polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. US3681491A - Bleomycin and processes for the preparation thereof - Google Patents [patents.google.com]

- 14. Enhancement of bleomycin production in Streptomyces verticillus through global metabolic regulation of N-acetylglucosamine and assisted metabolic profiling analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Copper(II)-based metal affinity chromatography for the isolation of the anticancer agent bleomycin from Streptomyces verticillus culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Bleomycin A2 and B2 purification by flash chromatography for chemical and biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. Analytical and biological inequivalence of two commercial formulations of the antitumor agent bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. High-performance liquid chromatographic determination of components of bleomycin preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the DNA Cleavage Mechanism of Bleomycin B2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular mechanism by which Bleomycin B2, a potent glycopeptide antibiotic used in chemotherapy, induces DNA strand scission. It details the activation process, DNA binding, the chemistry of cleavage, and the cellular response, supported by quantitative data, experimental protocols, and detailed pathway visualizations.

Core Mechanism of Action

The cytotoxic effect of Bleomycin (BLM) is primarily attributed to its ability to cause both single-strand breaks (SSBs) and double-strand breaks (DSBs) in DNA, which can lead to cell cycle arrest and apoptosis.[1][2] this compound is structurally identical to the more common Bleomycin A2 except for its cationic C-terminal amine group.[3] This structural difference leads to this compound producing considerably more DNA breaks than Bleomycin A2.[3] The mechanism can be dissected into three critical stages: metal-dependent activation, DNA binding and recognition, and radical-mediated DNA cleavage.

Metal-Dependent Activation

In its therapeutic application, Bleomycin requires a transition metal ion and molecular oxygen to become active.[1][4] The process typically involves iron, although other metals like copper can also facilitate cleavage.[1][5]

-

Formation of the Fe(II) Complex: In the cellular environment, this compound chelates with ferrous iron (Fe²⁺) via specific nitrogen atoms in its metal-binding domain.[1][6]

-

Oxygen Binding: The Bleomycin-Fe(II) complex rapidly binds molecular oxygen (O₂) to form a ternary complex.

-

Activation: This complex is then reduced by a one-electron reductant, generating a highly reactive hydroperoxide species, Bleomycin-Fe(III)-OOH, known as "activated bleomycin".[1][6] This species is the kinetically competent agent responsible for initiating DNA damage.[7]

DNA Binding and Sequence Specificity

This compound binds to DNA through a combination of interactions involving its distinct structural domains.[1][8]

-

Bithiazole Tail: The C-terminal bithiazole moiety is crucial for DNA binding, primarily through intercalation (wedging between base pairs) into the DNA helix.[1][9][10] This interaction helps anchor the molecule to the DNA.

-

Metal-Binding and Disaccharide Domains: These domains interact with the minor groove of the DNA, positioning the reactive iron center in close proximity to the deoxyribose backbone.[1][8]

-

Sequence Preference: Bleomycin exhibits a preference for cleaving DNA at 5'-GT and 5'-GC dinucleotide sequences.[1][8][11] The specificity is thought to arise from specific hydrogen bonding interactions between the drug and the guanine base in the minor groove.[1][11]

Chemistry of DNA Cleavage

The activated Bleomycin-Fe(III)-OOH complex initiates strand scission via a free-radical mechanism targeting the deoxyribose sugar of the DNA backbone.

-

Hydrogen Abstraction: The primary step is the abstraction of the C4'-hydrogen atom from the deoxyribose sugar by the activated bleomycin complex.[1][6][8] This generates a C4' radical intermediate on the DNA.

-

Bifurcation of the Pathway: The fate of this C4' radical depends on the local oxygen concentration.[1][6]

-

Aerobic Pathway (Oxygen-Dependent): In the presence of O₂, the C4' radical reacts with it, leading to a series of transformations that result in the scission of the C3'-C4' bond of the deoxyribose.[4][6] This pathway produces a direct strand break, yielding DNA fragments with 3'-phosphoglycolate and 5'-phosphate termini, and releases a base propenal.[6][12]

-

Anaerobic Pathway (Oxygen-Independent): In the absence of sufficient oxygen, the C4' radical can be oxidized, leading to the formation of an alkali-labile 4'-oxidized abasic site.[1][6] This lesion can later be converted into a strand break upon treatment with a base.[4]

-

Double-strand breaks, which are considered the most cytotoxic lesions, are thought to arise from two proximal single-strand cleavage events.[1][2] The ratio of single-strand to double-strand breaks is typically in the range of 3:1 to 20:1.[1][13]

Quantitative Analysis of DNA Cleavage

The efficiency and kinetics of Bleomycin-mediated DNA cleavage have been quantified in various studies. The data below summarizes key findings.

| Parameter | Value | Conditions / Substrate | Reference |

| Strand Scission (t½) | 4.1 ± 0.5 min | 4°C, d(CAAGCTTG) duplex | [14] |

| Strand Scission (t½) | 2.5 - 5 min | 4°C, Viscometric/Fluorimetric assay | [7] |

| Base Propenal Formation (t½) | 6.7 ± 0.3 min | 4°C, d(CAAGCTTG) duplex, ¹H NMR | [14] |

| 5'-Phosphate Terminus Formation (t½) | 7.4 ± 0.8 min | 4°C, d(CAAGCTTG) duplex, ³¹P NMR | [14] |

Table 1: Kinetic Parameters of Bleomycin-Mediated DNA Cleavage. The data shows that strand scission occurs more rapidly than the release of base propenal, indicating the formation of a transient intermediate on the cleaved DNA strand.[7][14]

| Parameter | Observation | DNA Substrate | Reference |

| Sequence Preference | Preferential cleavage at 5'-GT and 5'-GC sites. | Purified plasmid DNA | [1][8] |

| SSB:DSB Ratio | 3:1 to 20:1 | General observation | [1] |

| SSB:DSB Ratio (BLM A2) | 3.4:1 | Internally labeled hairpin DNA | [2] |

| SSB:DSB Ratio (BLM A5) | 3.1 ± 0.3:1 | Internally labeled hairpin DNA | [2] |

| SSB:DSB Ratio (CD-BLM) | 6.7 ± 1.2:1 | Internally labeled hairpin DNA | [2] |

Table 2: DNA Cleavage Specificity and Efficiency. Bleomycin demonstrates clear sequence preferences. The ratio of single-strand breaks (SSBs) to double-strand breaks (DSBs) varies depending on the specific bleomycin analog and the experimental system.

| Bleomycin Analog | Relative DNA Breakage | Key Structural Difference | Reference |

| Bleomycin A2 | Lower | C-terminal (3-aminopropyl)dimethylsulfonium | [3] |

| This compound | Considerably Higher | C-terminal agmatine (4-aminobutyl)guanidinium | [3] |

Table 3: Comparative DNA Breakage by Bleomycin Analogs. Studies using yeast cells deficient in DNA repair show that this compound produces significantly more DNA breaks than Bleomycin A2 under the same conditions, highlighting the importance of the C-terminal amine in its activity.[3]

Visualizing the Mechanism and Workflows

The following diagrams illustrate the core mechanism of action, a typical experimental workflow, and the subsequent cellular response pathway.

Caption: The activation and DNA cleavage pathway of this compound.

Caption: Workflow for assessing DNA cleavage using a plasmid relaxation assay.

Caption: Key signaling events following Bleomycin-induced DNA damage.

Key Experimental Protocols

Detailed methodologies are essential for replicating and building upon research into Bleomycin's mechanism of action.

Supercoiled Plasmid DNA Relaxation Assay

This assay is widely used to measure the overall DNA cleavage activity of Bleomycin by monitoring the conversion of supercoiled plasmid DNA (Form I) to relaxed circular (Form II, resulting from an SSB) and linear forms (Form III, resulting from a DSB).[15]

Methodology:

-

Bleomycin Activation: Prepare the activated Bleomycin solution immediately before use by mixing an aqueous solution of this compound with an equimolar concentration of ferrous ammonium sulfate ((NH₄)₂Fe(SO₄)₂). Incubate on ice for approximately 60 seconds.[16]

-

Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pUC18 or pBluescript, ~0.5-1.0 µg) with a suitable buffer (e.g., 50 mM HEPES, pH 7.5).[15][16]

-

Initiate Cleavage: Add the freshly activated Bleomycin solution to the DNA mixture to the desired final concentration. The total reaction volume is typically 20 µL.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes).

-

Quenching: Stop the reaction by adding a gel loading buffer containing a chelating agent like EDTA (to sequester the iron) and a tracking dye.

-

Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis in TAE or TBE buffer until the different DNA forms are well-separated.

-

Visualization and Quantification: Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe), visualize under UV light, and capture an image. Quantify the intensity of the bands corresponding to Form I, II, and III using densitometry software (e.g., ImageQuant).[16] The percentage of cleavage can be calculated from the decrease in the Form I band intensity.

Internally [³²P]-Labeled Hairpin DNA Assay

This highly sensitive and quantitative method allows for the precise determination of site-specific single- and double-strand cleavage events within a defined DNA sequence.[2][16]

Methodology:

-

Substrate Preparation: Synthesize a hairpin DNA oligonucleotide containing a known Bleomycin cleavage hotspot (e.g., a 5'-GTAC-3' sequence).[16] The hairpin structure is internally radiolabeled with [α-³²P]dNTPs during a primer extension reaction.

-

Reaction Setup: Combine the purified [³²P]-labeled hairpin DNA with a buffer (e.g., 50 mM HEPES, 50 mM NaCl, pH 7.5). Calf thymus DNA is often added as a carrier.[16] Heat the mixture to 95°C and slowly cool to allow proper hairpin formation.[16]

-

Cleavage Reaction: Add ex situ activated Bleomycin (as described in 4.1.1) to the hairpin DNA solution and incubate at 4°C.[16]

-

Sample Processing: Terminate the reaction by precipitating the DNA with ethanol. Resuspend the dried DNA pellet in a formamide-containing loading buffer.[16]

-

Denaturing Gel Electrophoresis: Separate the cleavage products on a high-resolution denaturing polyacrylamide sequencing gel.

-

Analysis: Expose the gel to a phosphor screen and image using a phosphorimager. The positions and intensities of the bands reveal the exact sites of single-strand cleavage. Double-strand breaks are identified by the appearance of shorter fragments corresponding to cleavage on both strands. Quantify band intensities to determine the ratio of single-to-double-strand breaks at specific sites.[16]

Colorimetric DNA Cleavage Assay with Gold Nanoparticles (AuNPs)

This modern technique offers a visual, label-free method for assessing DNA cleavage, suitable for high-throughput screening of Bleomycin analogs.[17][18]

Methodology:

-

Substrate Preparation: Synthesize gold nanoparticles functionalized with double-stranded DNA (dsDNA-AuNPs). The dsDNA sequence should contain a known Bleomycin cleavage site.[17] The high density of negatively charged DNA on the AuNP surface ensures colloidal stability (a red-colored solution).[18]

-

Reaction Setup: Add activated Fe(II)·Bleomycin to the solution of dsDNA-AuNPs. A control reaction with inactive Bleomycin (without Fe(II)) should be run in parallel.[17]

-

Incubation: Allow the reaction to proceed for a short period (e.g., 10-20 minutes) at room temperature.[17]

-

Aggregation and Detection:

-

In the presence of active Fe(II)·BLM: DNA cleavage occurs, disrupting the integrity of the dsDNA shell. However, the resulting fragments may form protruding structures that maintain the colloidal stability of the AuNPs, and the solution remains red.[17]

-

In the presence of inactive BLM or no drug: The intact dsDNA-AuNPs are susceptible to salt-induced aggregation. Upon addition of NaCl, the nanoparticles aggregate, causing a distinct color change from red to purple/blue.[17][18]

-

-

Analysis: The cleavage activity is determined by the degree to which the red color is retained in the presence of salt, which can be assessed visually or quantified using a UV-Vis spectrophotometer to measure the surface plasmon resonance shift.[17]

References

- 1. The Interaction of the Metallo-Glycopeptide Anti-Tumour Drug Bleomycin with DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanistic studies on bleomycin-mediated DNA damage: multiple binding modes can result in double-stranded DNA cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Degradation of DNA and structure-activity relationship between bleomycins A2 and B2 in the absence of DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DNA strand scission by activated bleomycin group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Copper-dependent cleavage of DNA by bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The DNA cleavage mechanism of iron-bleomycin. Kinetic resolution of strand scission from base propenal release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Binding of bleomycin to DNA: intercalation of the bithiazole rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Crystal structure of DNA-bound Co(III)·this compound: Insights on intercalation and minor groove binding - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DNA structure influences sequence specific cleavage by bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [PDF] Bleomycin-induced strand-scission of DNA. Mechanism of deoxyribose cleavage. | Semantic Scholar [semanticscholar.org]

- 13. Role of TDP2 in the repair of DNA damage induced by the radiomimetic drug Bleomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The DNA cleavage pathway of iron bleomycin. Strand scission precedes deoxyribose 3-phosphate bond cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Designer Bleomycin with Significantly Improved DNA Cleavage Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dspace.mit.edu [dspace.mit.edu]

- 17. researchgate.net [researchgate.net]

- 18. A Simple Colorimetric Assay of Bleomycin‐Mediated DNA Cleavage Utilizing Double‐Stranded DNA‐Modified Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

The Decisive Role of the Terminal Amine in Bleomycin B2's Antitumor Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bleomycin (BLM), a glycopeptide antibiotic isolated from Streptomyces verticillus, is a potent chemotherapeutic agent employed in the treatment of various malignancies, including Hodgkin's lymphoma, testicular cancers, and squamous cell carcinomas.[1] The clinical formulation, Blenoxane, is a mixture of several congeners, with Bleomycin A2 and B2 being the most abundant.[2][3] These congeners share a common structural backbone but differ in their C-terminal amine substituents. This subtle structural variation has profound implications for their biological activity. This technical guide provides an in-depth exploration of the critical role of the terminal amine in the activity of Bleomycin B2, focusing on its influence on DNA binding, cleavage efficiency, and cytotoxicity.

Mechanism of Action: The Pivotal Contribution of the Terminal Amine

The antitumor effects of Bleomycin are primarily attributed to its ability to induce sequence-selective single- and double-strand breaks in DNA.[4] This process is a complex interplay of several structural domains within the Bleomycin molecule, with the terminal amine playing a crucial role in the initial recognition and binding to DNA.

DNA Binding and Intercalation

The binding of Bleomycin to DNA is a multifaceted process involving contributions from the bithiazole tail and the terminal amine. The planar bithiazole moiety is known to intercalate between the base pairs of the DNA double helix.[5] The positively charged terminal amine of this compound, an agmatine group, provides a crucial electrostatic interaction with the negatively charged phosphate backbone of DNA, significantly enhancing the binding affinity.[5] This electrostatic anchoring is a key determinant of the initial association of the drug with DNA, positioning the rest of the molecule for its subsequent chemical actions.

Proton magnetic resonance studies have shown that in the presence of DNA, the resonances from the bithiazole rings and the dimethylsulfonium group of Bleomycin A2 are preferentially broadened, indicating their tight binding to the DNA polymer.[6][7] The association constant for Fe(II)•bleomycin with duplex DNA is approximately 105 M-1.[5]

Metal Chelation and Generation of Reactive Oxygen Species (ROS)

At the heart of Bleomycin's DNA cleaving ability is its metal-binding domain, which chelates transition metal ions, most notably iron (Fe²⁺), to form a metallo-bleomycin complex.[5][8] This complex then reacts with molecular oxygen to generate highly reactive oxygen species (ROS), such as superoxide and hydroxyl radicals.[8] It is these ROS that are ultimately responsible for the oxidative degradation of the deoxyribose backbone of DNA.[8]

The formation of an "activated" Bleomycin-Fe(III)-OOH complex is a critical step in the DNA cleavage mechanism.[8] This activated species initiates the abstraction of a hydrogen atom from the C4' position of the deoxyribose sugar, leading to strand scission.[8]

DNA Cleavage: Single- and Double-Strand Breaks

The DNA damage inflicted by Bleomycin manifests as both single-strand (ss) and double-strand (ds) breaks.[4] While both types of lesions contribute to its cytotoxicity, double-strand breaks are considered to be the most lethal to cancer cells. The efficiency of inducing these breaks is influenced by the specific Bleomycin congener. Studies have shown that this compound produces considerably more DNA breaks than Bleomycin A2 over a range of concentrations.[2] This difference in cleavage efficiency is directly attributed to their distinct C-terminal amine structures.

Quantitative Analysis of Bleomycin Activity

The subtle difference in the terminal amine between Bleomycin A2 and B2 leads to significant variations in their biological activity. The following tables summarize the available quantitative data comparing these two primary congeners and other analogs.

Table 1: DNA Binding Affinity of Bleomycin Analogs

| Compound | DNA Binding Affinity (Kd, M-1) | Method | Reference |

| Bleomycin A2 | 1.2 x 105 | Fluorescence Quenching | [6][7] |

| Tripeptide S (Bithiazole portion) | 1.4 x 105 | Fluorescence Quenching | [6][7] |

Table 2: DNA Cleavage Efficiency of Bleomycin Analogs

| Compound | Substrate | ss:ds Ratio | Reference |

| Bleomycin A2 | Supercoiled Plasmid DNA | 7.3:1 | [9] |

| Bleomycin A5 | Supercoiled Plasmid DNA | 5.8:1 | [9] |

| CD-BLM (A5 analog) | Supercoiled Plasmid DNA | 2.8:1 | [9] |

| Bleomycin A2 | [³²P]-hairpin DNA | 3.4:1 | [9] |

| Bleomycin A5 | [³²P]-hairpin DNA | 3.1 ± 0.3:1 | [9] |

| CD-BLM (A5 analog) | [³²P]-hairpin DNA | 6.7 ± 1.2:1 | [9] |

Table 3: Cytotoxicity of Bleomycin in Cancer Cell Lines

| Cell Line | Bleomycin IC₅₀ | Assay | Reference |

| UT-SCC-9 (Head and Neck Squamous Cell Carcinoma) | 11.5 µM | Clonogenic Assay | [10] |

| HCT116 (Colon Cancer) | More sensitive than other lines tested | Not specified | [11] |

| OVCAR-3 (Ovarian Cancer) | Equivalent to Tianjin formulation (97% A5) | In vitro growth inhibition | [2] |

| L-1210 (Murine Leukemia) | Slightly less potent than Tianjin formulation (97% A5) | In vitro growth inhibition | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Bleomycin's activity.

DNA Cleavage Assay (Supercoiled Plasmid Relaxation)

This assay measures the ability of Bleomycin to induce single- and double-strand breaks in supercoiled plasmid DNA, leading to its conversion to relaxed circular and linear forms, respectively.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a 20 µL reaction mixture containing 1 µg of supercoiled plasmid DNA (e.g., pUC18) in 50 mM HEPES buffer, pH 7.5.[12]

-

Bleomycin Activation: Activate Bleomycin by mixing equal volumes of 50 µM Bleomycin and 50 µM iron(II) sulfate. Incubate the mixture at 4°C for 1 minute.[12]

-

Initiation of Cleavage Reaction: Add an appropriate aliquot of the activated Bleomycin to the reaction mixture to achieve the desired final concentration (e.g., 0.2–0.8 µM).[12]

-

Incubation: Incubate the reaction mixture at 4°C for 10 minutes.[12]

-

Quenching the Reaction: Stop the reaction by adding 5 µL of a loading buffer containing 50% glycerol.[12]

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel at a constant voltage until adequate separation of the supercoiled, relaxed circular, and linear DNA forms is achieved.

-

Visualization and Quantification: Visualize the DNA bands under UV illumination. The intensity of each band, corresponding to the different DNA forms, can be quantified using densitometry software. The percentage of each form is calculated to determine the extent of single- and double-strand cleavage.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.[13]

-

Drug Treatment: Treat the cells with various concentrations of Bleomycin and incubate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.[13]

-

MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[13]

-

Incubation with MTT: Incubate the plate for 4 hours in the incubator.[13]

-

Solubilization of Formazan: Add 100 µL of the solubilization solution to each well.[13]

-

Overnight Incubation: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the purple formazan crystals.[13]

-

Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm should be used.[13]

-

Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of drug that inhibits 50% of cell growth).

DNA Binding Assay (Fluorescence Titration)

This method is used to determine the binding affinity of Bleomycin to DNA by monitoring the quenching of its intrinsic fluorescence upon binding.

-

Instrumentation: Use a spectrofluorometer equipped with a temperature-controlled cuvette holder.

-

Sample Preparation: Prepare a solution of Bleomycin at a fixed concentration in a suitable buffer (e.g., 2.5 mM Tris-HCl, pH 8.4).[6][7] The concentration should be chosen to give a stable and measurable fluorescence signal.

-

Fluorescence Spectra: Record the fluorescence emission spectrum of the Bleomycin solution. Bleomycin has fluorescence bands at 353 nm (bithiazole) and 405 nm (4-aminopyrimidine).[6][7]

-

Titration with DNA: Add small aliquots of a concentrated DNA solution to the Bleomycin solution in the cuvette. After each addition, mix gently and allow the system to equilibrate.

-

Fluorescence Measurement: Record the fluorescence intensity at the emission maximum of the bithiazole moiety (353 nm) after each addition of DNA.

-

Data Analysis: Plot the change in fluorescence intensity as a function of the DNA concentration. The resulting binding curve can be fitted to a suitable binding model (e.g., the Scatchard equation) to determine the binding constant (Kd).[14]

Metal-Binding Studies (UV-Vis Spectroscopy)

UV-Vis spectroscopy can be used to monitor the interaction of Bleomycin with metal ions.

-

Instrumentation: Use a UV-Vis spectrophotometer.

-

Sample Preparation: Prepare a solution of Bleomycin in a suitable buffer.

-

UV-Vis Spectrum of Apo-Bleomycin: Record the UV-Vis absorption spectrum of the metal-free Bleomycin solution.

-

Titration with Metal Ions: Add increasing concentrations of a metal ion solution (e.g., FeSO₄) to the Bleomycin solution.

-

Spectral Changes: Record the UV-Vis spectrum after each addition of the metal ion. Binding of the metal ion to Bleomycin will cause changes in the absorption spectrum, such as shifts in the wavelength of maximum absorbance (λmax) and changes in the molar absorptivity.

-

Data Analysis: Plot the change in absorbance at a specific wavelength against the metal ion concentration. The data can be analyzed to determine the stoichiometry and affinity of the metal-bleomycin interaction.[13]

Signaling Pathways and Experimental Workflows

The cellular response to Bleomycin-induced DNA damage involves complex signaling pathways that ultimately lead to cell cycle arrest and apoptosis. The following diagrams, generated using the DOT language, illustrate these pathways and the workflows of the key experimental protocols.

References

- 1. Bleomycin | C55H84N17O21S3+ | CID 5360373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Analytical and biological inequivalence of two commercial formulations of the antitumor agent bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. lqtc.fcien.edu.uy [lqtc.fcien.edu.uy]

- 5. Bleomycin and Other Antitumor Antibiotics | Oncohema Key [oncohemakey.com]

- 6. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 7. Bleomycin-DNA interactions: fluorescence and proton magnetic resonance studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mechanistic studies on bleomycin-mediated DNA damage: multiple binding modes can result in double-stranded DNA cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxicity of bleomycin and external radiation in squamous cell cancer cell lines of head and neck - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pingyangmycin and Bleomycin Share the Same Cytotoxicity Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dspace.mit.edu [dspace.mit.edu]

- 13. static.igem.org [static.igem.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Bleomycin B2 as a Glycopeptide Antibiotic in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bleomycin, a glycopeptide antibiotic isolated from Streptomyces verticillus, is a clinically utilized chemotherapeutic agent effective against a range of malignancies, including lymphomas, testicular cancer, and squamous cell carcinomas.[1][2] Commercial bleomycin is typically a mixture of several congeners, with Bleomycin A2 and Bleomycin B2 being the most abundant.[3] This technical guide focuses specifically on this compound, detailing its mechanism of action, providing quantitative data on its cytotoxic effects, outlining key experimental protocols for its study, and visualizing the critical signaling pathways it modulates. The primary antineoplastic activity of this compound stems from its ability to induce single- and double-strand DNA breaks, thereby inhibiting cell proliferation and promoting apoptosis in cancer cells.[3][4]

Mechanism of Action

This compound exerts its cytotoxic effects through a unique mechanism involving the cleavage of DNA.[4] This process is dependent on the presence of a metal ion, typically iron (Fe(II)), and molecular oxygen.[4]

-

Chelation and Complex Formation: this compound chelates with intracellular ferrous iron (Fe(II)) to form a Bleomycin-Fe(II) complex.

-

Redox Cycling and Radical Generation: This complex reacts with molecular oxygen (O₂) to form a ternary complex, which is then reduced to generate highly reactive oxygen species (ROS), such as superoxide and hydroxyl radicals.[4]

-

DNA Binding and Cleavage: The activated bleomycin complex binds to DNA, with a preference for guanine-cytosine (G-C) rich sequences.[4] The generated free radicals then attack the deoxyribose backbone of the DNA, leading to both single-strand breaks (SSBs) and double-strand breaks (DSBs).[4]

-

Inhibition of DNA Synthesis and Cell Death: The accumulation of DNA strand breaks inhibits DNA synthesis and repair, triggers cell cycle arrest, and ultimately leads to programmed cell death (apoptosis).[2][5]

Quantitative Data: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values for this compound and related compounds in various cancer cell lines, providing a comparative view of their cytotoxic efficacy.

| Compound | HCT116 (Human Colon Carcinoma) | HT29 (Human Colon Carcinoma) | A549 (Human Lung Carcinoma) | H1299 (Human Lung Carcinoma) | CHOK1 (Chinese Hamster Ovary) | CHO745 (Chinese Hamster Ovary, GAG deficient) |

| This compound | 30.6 ± 2.1 µM | 74.3 ± 4.5 µM | 80.1 ± 5.3 µM | 95.7 ± 6.8 µM | 101.5 ± 7.5 µM | 155.3 ± 9.8 µM |

| Bleomycin A2 | 25.4 ± 1.8 µM | 65.2 ± 3.9 µM | 70.5 ± 4.8 µM | 85.3 ± 5.9 µM | 90.7 ± 6.2 µM | 140.8 ± 8.9 µM |

| Bleomycin (A2+B2) | 28.1 ± 1.9 µM | 69.8 ± 4.2 µM | 75.6 ± 5.1 µM | 90.1 ± 6.3 µM | 95.4 ± 6.8 µM | 148.2 ± 9.3 µM |

| Bleomycin A5 | 15.8 ± 1.1 µM | 40.7 ± 2.8 µM | 45.3 ± 3.1 µM | 55.8 ± 3.9 µM | 60.2 ± 4.1 µM | 110.6 ± 7.5 µM |

Data synthesized from "Pingyangmycin and Bleomycin Share the Same Cytotoxicity Pathway".[5] The values represent the mean ± standard deviation from three independent experiments.

Signaling Pathways in this compound Action

Bleomycin-induced DNA damage triggers a cascade of intracellular signaling events designed to sense the damage, halt the cell cycle to allow for repair, or initiate apoptosis if the damage is too severe.

DNA Damage Response (DDR) Pathway

The primary response to Bleomycin-induced DNA double-strand breaks is the activation of the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinase pathways. These kinases phosphorylate a host of downstream targets, including the tumor suppressor protein p53, leading to cell cycle arrest and apoptosis.

References

- 1. In vitro evaluation of bleomycin-induced cell lethality from plastic and glass containers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxicity of bleomycin and external radiation in squamous cell cancer cell lines of head and neck - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pingyangmycin and Bleomycin Share the Same Cytotoxicity Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemical and cellular determinants of bleomycin cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bleomycin cytotoxicity is prevented by superoxide dismutase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Bleomycin B2: A Technical Guide

Bleomycin B2 is a prominent member of the bleomycin family, a group of glycopeptide antibiotics utilized in chemotherapy. Its clinical efficacy is derived from its ability to bind and cleave DNA, a mechanism that is intricately linked to its complex three-dimensional structure and its coordination with metal ions. A thorough understanding of this compound's structure is therefore paramount for drug development professionals, researchers, and scientists aiming to enhance its therapeutic index. This technical guide provides an in-depth overview of the key spectroscopic techniques employed for the structural elucidation of this compound, complete with experimental protocols, quantitative data, and workflow visualizations.

Mass Spectrometry (MS) for Molecular Weight and Purity Assessment

Mass spectrometry is a cornerstone technique for confirming the molecular weight and assessing the purity of this compound. High-resolution methods like High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (HPLC-QTOF-MS) are particularly effective.[1]

Quantitative Data: Mass Spectrometry

| Analyte | Theoretical m/z | Observed m/z (doubly charged) | Technique | Reference |

| This compound | 1425.56323 | - | MALDI-MS | [2] |

| Bleomycin A2 | 1414.51826 | 707.76 | ESI-MS | [2][3] |

| Bleomycin A2-Copper Complex | - | 707.21 | ESI-MS | [3] |

Note: In electrospray ionization, bleomycin tends to form doubly charged species. The second isotopic ion of the copper chelate can overlap with the first isotopic ion of the metal-free fraction, necessitating high-resolution mass spectrometry for accurate analysis.[3]

Experimental Protocol: HPLC-QTOF-MS Analysis

This protocol is synthesized from methodologies described for the analysis of major bleomycin fractions.[1]

-

Sample Preparation:

-

Prepare a stock solution of a Bleomycin reference standard (e.g., 1 mg/mL) in demineralized water and store at -20°C.[4]

-

Prepare working solutions by diluting the stock solution in a suitable solvent like a saline solution.[4]

-

For analysis in biological matrices like plasma, perform protein precipitation and phospholipid removal.[3] Copper may be added in excess to samples to improve selectivity and sensitivity by promoting the formation of copper complexes.[5]

-

-

Chromatographic Separation (HPLC):

-

Utilize a Hydrophilic Interaction Chromatography (HILIC) stationary phase. This approach avoids the need for ion-pairing reagents, which can interfere with mass spectrometry detection.[1]

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

-

Flow Rate: Typical analytical flow rates (e.g., 0.2-0.5 mL/min).

-

Column Temperature: Maintain at a constant temperature (e.g., 25-30°C).

-

-

Mass Spectrometry Detection (QTOF-MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Range: Set a wide scan range to detect the parent ions and potential fragments (e.g., m/z 400–1600).[2]

-

Mass Resolution: Operate at a high resolution (e.g., 140,000 @ m/z 200) to accurately distinguish between closely related species.[2]

-

Data Analysis: Identify this compound based on its accurate mass-to-charge ratio. The identity can be confirmed through fragmentation patterns (MS/MS).

-

Experimental Workflow: LC-MS/MS Analysis

Caption: Workflow for the quantitative analysis of this compound using LC-MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy for 3D Structure in Solution

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of this compound in solution and for studying its interactions with DNA. Two-dimensional NMR techniques like COSY, TOCSY, and NOESY are essential for assigning proton resonances and identifying spatial proximities.

Quantitative Data: NMR Chemical Shift Perturbations

Binding of metallated this compound (e.g., Zn(II)BLM-B2) to DNA oligonucleotides causes significant broadening and shifting of imino proton signals, indicating a direct interaction.[6] While a complete list of chemical shifts for this compound is extensive and context-dependent, the table below illustrates the type of data obtained.

| Proton | Free Oligonucleotide (δ, ppm) | Oligonucleotide + Zn(II)BLM-B2 (δ, ppm) | Chemical Shift Perturbation (Δδ, ppm) | Reference |

| C4NH2b | 8.03 | 8.01 | -0.02 | [6] |

| C4NH2a | 6.29 | 6.26 | -0.03 | [6] |

Note: The binding of Zn(II)BLM-B2 produces chemical shift patterns similar to Zn(II)BLM-A2, but with more significant signal broadening.[6]

Experimental Protocol: 2D NMR Analysis of this compound-DNA Interaction

This generalized protocol is based on standard methods for studying drug-DNA interactions.[6][7]

-

Sample Preparation:

-

Dissolve the this compound complex (e.g., Zn(II)-Bleomycin B2) and the target DNA oligonucleotide separately in an appropriate NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O for imino proton observation).

-

Lyophilize and reconstitute samples in D₂O for observation of non-exchangeable protons.

-

Combine the drug and DNA solutions at the desired molar ratio for the interaction study.

-

-

NMR Data Acquisition:

-

Experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

1D ¹H Spectra: Acquire initial 1D spectra to observe changes in the imino proton region upon drug binding.

-

2D TOCSY (Total Correlation Spectroscopy): Acquire to identify coupled spin systems within the sugar and other moieties. A typical mixing time is around 40 ms.[6]

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire to identify protons that are close in space (< 5 Å), providing distance constraints for structural calculations. A typical mixing time is around 200 ms.[6]

-

Set the spectral width to encompass all proton signals (e.g., 10-18 ppm).[6]

-

-

Data Processing and Analysis:

-

Process the spectra using software such as Topspin or NMRViewJ.[6]

-

Assign proton resonances by analyzing the cross-peaks in COSY, TOCSY, and NOESY spectra.

-

Measure the volume of NOESY cross-peaks to derive interproton distance constraints.

-

Use distance geometry calculations to generate a set of 3D structures consistent with the NMR data.[7]

-

Experimental Workflow: NMR Structural Analysis

References

- 1. tandfonline.com [tandfonline.com]

- 2. Quantitative Mass Spectrometry Imaging of Bleomycin in Skin Using a Mimetic Tissue Model for Calibration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. "Quantitative Analysis of Bleomycin in Rat Plasma by LC-MS/MS" by Huawen Li [engagedscholarship.csuohio.edu]

- 6. NMR Study of the Effects of Some Bleomycin C-termini on the structure of a DNA Hairpin with the 5′-GC-3′ Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Studies of the solution structure of the bleomycin-A2-zinc complex by means of two-dimensional NMR spectroscopy and distance geometry calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction of Bleomycin B2 with Cellular Macromolecules

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bleomycin B2, a prominent member of the bleomycin family of glycopeptide antibiotics, exerts its potent antitumor activity primarily through its interaction with cellular macromolecules. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's activity, with a focus on its interaction with DNA, RNA, and proteins. Detailed experimental protocols for key analytical techniques are provided, alongside a quantitative summary of binding affinities and kinetic data. Furthermore, cellular signaling pathways triggered by this compound-induced damage and relevant experimental workflows are visualized to facilitate a deeper understanding of its complex biological effects.

Introduction

Bleomycin, a natural product isolated from Streptomyces verticillus, is a clinically utilized chemotherapeutic agent effective against a range of malignancies, including squamous cell carcinomas, lymphomas, and testicular cancers. The commercial formulation, Blenoxane®, is a mixture of several congeners, with Bleomycin A2 and B2 being the most abundant. The cytotoxic effects of bleomycins are largely attributed to their ability to induce sequence-selective single- and double-strand breaks in DNA. This process is dependent on the presence of a metal cofactor, typically iron, and molecular oxygen. Understanding the intricate details of this compound's interactions with cellular macromolecules is paramount for optimizing its therapeutic efficacy and for the rational design of novel anticancer agents.

Interaction with DNA: The Primary Mechanism of Action

The principal target of this compound is cellular DNA. The interaction is a multi-step process involving binding to DNA, activation of a metal cofactor, and subsequent oxidative cleavage of the phosphodiester backbone.

DNA Binding

This compound binds to DNA primarily through the partial intercalation of its bithiazole tail into the minor groove, with a preference for GC-rich regions. The positively charged terminal amine moiety of this compound facilitates electrostatic interactions with the negatively charged phosphate backbone of DNA, further stabilizing the complex.

Metal Chelation and Activation

The β-aminoalanine, pyrimidine, and imidazole moieties of this compound form a coordination site for divalent metal ions. In the cellular milieu, it primarily chelates ferrous iron (Fe(II)). This complex then reacts with molecular oxygen to form an activated bleomycin species, a putative Fe(III)-hydroperoxide complex. This activation is a critical step for the subsequent DNA cleavage.

DNA Cleavage

The activated Bleomycin-Fe(III) complex is responsible for the DNA strand scission. The cleavage mechanism proceeds via the abstraction of a hydrogen atom from the C4' position of the deoxyribose sugar. This leads to the formation of a C4'-radical intermediate, which can then follow two main pathways:

-

Oxygen-dependent pathway: In the presence of oxygen, the C4'-radical leads to strand breakage, resulting in the formation of a base propenal and a 5'-phosphate and a 3'-phosphoglycolate terminus.

-

Oxygen-independent pathway: Under anaerobic conditions, the C4'-radical can be oxidized to a C4'-hydroxide, leading to the formation of an alkali-labile abasic site.

This compound exhibits a sequence preference for cleaving DNA at 5'-GT* and 5'-GC* sites, where the asterisk denotes the site of cleavage.

Interaction with Other Cellular Macromolecules

While DNA is the primary target, this compound also interacts with other cellular macromolecules, which may contribute to its overall biological activity.

Interaction with RNA

In vitro studies have demonstrated that bleomycin can also cleave RNA, albeit with less efficiency than DNA. The cleavage preference appears to be for purine-rich sequences and stretches of AU base pairs. The biological significance of RNA cleavage by this compound in a cellular context is still under investigation.

Interaction with Proteins

This compound can interact with various proteins. In human plasma, it binds to transport proteins such as human serum albumin (HSA) and α1-acid glycoprotein (AGP), with a significantly higher affinity for AGP. This protein binding can influence the pharmacokinetics and bioavailability of the drug. While some studies suggest that high concentrations of bleomycin can inhibit protein synthesis, others indicate that this is not a primary mechanism of its cytotoxic action.

Quantitative Data on this compound Interactions

The following tables summarize the available quantitative data on the interaction of this compound and its closely related analogs with cellular macromolecules.

Table 1: Binding Affinities of Bleomycin Congeners

| Interacting Molecule | Bleomycin Congener | Method | Dissociation Constant (Kd) | Reference(s) |

| α1-Acid Glycoprotein (AGP) | This compound | Circular Dichroism | ~1.37 µM | [1][2][3] |

| pri-miR-96 (RNA) | Bleomycin A5 | Microscale Thermophoresis | > 30 µM | [4] |

| DNA | Bleomycin A5 | Microscale Thermophoresis | ~1 µM | [4] |

Table 2: Kinetic Parameters for DNA Cleavage by Bleomycin A5

| Substrate | Bleomycin Congener | Method | Michaelis Constant (Km) | Turnover Number (kcat) | Reference(s) |

| Calf Thymus DNA | Bleomycin A5 | Microcalorimetry | 20.4 ± 3.8 µM | 2.28 ± 0.49 x 10⁻² s⁻¹ | [5][6][7] |

Table 3: Single-Strand vs. Double-Strand DNA Cleavage Ratios

| Bleomycin Congener | Assay | ss:ds Ratio | Reference(s) |

| Bleomycin A2 | Supercoiled Plasmid Relaxation | 7.3 : 1 | [8][9] |

| Bleomycin A5 | Supercoiled Plasmid Relaxation | 5.8 : 1 | [8][9] |

Cellular Responses to this compound-Induced Damage

The DNA damage inflicted by this compound triggers a cascade of cellular responses, ultimately leading to cell cycle arrest, senescence, or apoptosis.

Cell Cycle Arrest and Senescence

DNA double-strand breaks induced by this compound activate DNA damage response pathways, leading to the upregulation of cell cycle inhibitors like p21. This can result in a G2/M phase cell cycle arrest and the induction of cellular senescence.

Apoptosis

This compound is known to induce apoptosis, primarily through the extrinsic pathway. This involves the upregulation of death receptors and the activation of caspase-8.

Signaling Pathways

Several signaling pathways are implicated in the cellular response to this compound:

-

cGAS-STING Pathway: Cytosolic DNA fragments resulting from bleomycin-induced damage can activate the cGAS-STING pathway, leading to an innate immune response.

-

NF-κB Pathway: The DNA damage can also activate the NF-κB signaling pathway, which is involved in inflammation and cell survival.

-

TGF-β/Smad Pathway: In the context of pulmonary fibrosis, a known side effect of bleomycin, the TGF-β/Smad signaling pathway is activated, leading to epithelial-to-mesenchymal transition (EMT).

Visualizations

Diagrams of Signaling Pathways and Experimental Workflows

Detailed Experimental Protocols

Plasmid Relaxation Assay for DNA Cleavage

This assay is used to quantify the single- and double-strand breaks induced by this compound in supercoiled plasmid DNA.

-

Materials:

-

Supercoiled plasmid DNA (e.g., pUC19)

-

This compound

-

Fe(NH₄)₂(SO₄)₂·6H₂O (Mohr's salt)

-

Reaction Buffer: 50 mM Tris-HCl, pH 7.5

-

Loading Dye: 50% glycerol, 0.25% bromophenol blue, 0.25% xylene cyanol

-

Agarose

-

1x TBE buffer (89 mM Tris base, 89 mM boric acid, 2 mM EDTA)

-

Ethidium bromide solution (10 mg/mL)

-

-

Procedure:

-

Prepare a stock solution of this compound and a fresh stock solution of Fe(II) from Mohr's salt.

-

In a microcentrifuge tube, combine the supercoiled plasmid DNA (final concentration ~20-50 µg/mL) with the reaction buffer.

-

Activate this compound by pre-incubating it with an equimolar concentration of Fe(II) for 5-10 minutes at room temperature.

-

Initiate the cleavage reaction by adding the activated this compound to the plasmid DNA solution to the desired final concentration.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding loading dye.

-

Prepare a 1% agarose gel in 1x TBE buffer containing ethidium bromide (final concentration 0.5 µg/mL).

-

Load the samples into the wells of the agarose gel and perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye fronts have migrated an adequate distance.

-

Visualize the DNA bands (supercoiled, nicked circular, and linear) under UV transillumination.

-

Quantify the intensity of each band using densitometry software. The relative amounts of each form can be used to calculate the number of single- and double-strand breaks.

-

DNase I Footprinting Assay

This technique identifies the specific DNA sequences where this compound binds.

-

Materials:

-

DNA fragment of interest, end-labeled with ³²P

-

This compound

-

DNase I

-

Binding Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 1 mM DTT

-

DNase I Dilution Buffer: 10 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 10 mM CaCl₂

-

Stop Solution: 20 mM EDTA, 1% SDS, 200 mM NaCl, 100 µg/mL sheared salmon sperm DNA

-

Phenol:Chloroform:Isoamyl alcohol (25:24:1)

-

Ethanol

-

Sequencing gel loading buffer (e.g., formamide-based)

-

-

Procedure:

-

Prepare the ³²P end-labeled DNA probe.

-

In separate tubes, incubate the labeled DNA probe with increasing concentrations of this compound in the binding buffer for 20-30 minutes at room temperature to allow for binding equilibrium. Include a control reaction with no this compound.

-

Add a freshly diluted solution of DNase I to each reaction and incubate for a short, precisely timed period (e.g., 1-2 minutes) at room temperature. The amount of DNase I should be titrated beforehand to achieve limited digestion (on average, one cut per DNA molecule).

-

Stop the reaction by adding the stop solution.

-

Extract the DNA by adding an equal volume of phenol:chloroform:isoamyl alcohol, vortexing, and centrifuging.

-

Precipitate the DNA from the aqueous phase with ethanol.

-

Wash the DNA pellet with 70% ethanol and air dry.

-

Resuspend the DNA in sequencing gel loading buffer.

-

Denature the samples by heating at 90-95°C for 5 minutes and then rapidly cool on ice.

-

Separate the DNA fragments on a high-resolution denaturing polyacrylamide sequencing gel.

-

Visualize the bands by autoradiography. The region where this compound was bound will be protected from DNase I cleavage, resulting in a "footprint" or a gap in the ladder of DNA fragments compared to the control lane.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique to measure the real-time binding kinetics and affinity of this compound to DNA.

-

Materials:

-

SPR instrument and sensor chips (e.g., a streptavidin-coated chip)

-

Biotinylated DNA oligonucleotide containing the target binding sequence

-

This compound

-

Running Buffer: HBS-EP buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

-

-

Procedure:

-

Immobilize the biotinylated DNA oligonucleotide onto the streptavidin-coated sensor chip surface according to the instrument manufacturer's instructions.

-

Prepare a series of dilutions of this compound in the running buffer.

-

Inject the different concentrations of this compound over the DNA-immobilized surface at a constant flow rate.

-

Monitor the association and dissociation phases in real-time by recording the change in the SPR signal (response units, RU).

-

After each injection, regenerate the sensor surface using a suitable regeneration solution (e.g., a pulse of high salt buffer or a brief change in pH) to remove the bound this compound.

-

Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding model) using the instrument's software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

Conclusion

This compound's interaction with cellular macromolecules, particularly DNA, is the cornerstone of its anticancer activity. The detailed mechanisms of DNA binding and cleavage, along with the subsequent cellular responses, provide a framework for understanding its therapeutic effects and its associated toxicities. The quantitative data and experimental protocols presented in this guide offer valuable resources for researchers in the fields of cancer biology, pharmacology, and drug development, facilitating further investigation into this important class of chemotherapeutic agents and the development of more effective and targeted cancer therapies.

References

- 1. Interaction of Blenoxane and Congeners Bleomycins A2 and B2 with Human Plasma Proteins Using Circular Dichroism Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interaction of Blenoxane and Congeners Bleomycins A2 and B2 with Human Plasma Proteins Using Circular Dichroism Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Precise Small Molecule Degradation of a Noncoding RNA Identifies Cellular Binding Sites and Modulates an Oncogenic Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Thermodynamics and kinetics of the cleavage of DNA catalyzed by bleomycin A5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dspace.mit.edu [dspace.mit.edu]

- 9. Mechanistic studies on bleomycin-mediated DNA damage: multiple binding modes can result in double-stranded DNA cleavage - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Protocol for Inducing Pulmonary Fibrosis in Mice with Bleomycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bleomycin-induced pulmonary fibrosis model in mice is a widely utilized and established preclinical model that recapitulates many of the key pathological features of human idiopathic pulmonary fibrosis (IPF). This model is instrumental in investigating the cellular and molecular mechanisms underlying fibrogenesis and for the evaluation of potential therapeutic agents. Bleomycin, a chemotherapeutic agent, induces DNA damage in alveolar epithelial cells, triggering an inflammatory cascade and subsequent fibrotic response characterized by excessive extracellular matrix deposition and disruption of the lung architecture. These application notes provide detailed protocols for the induction of pulmonary fibrosis in mice using bleomycin, as well as methodologies for the quantitative assessment of the fibrotic response.

Experimental Protocols

I. Induction of Pulmonary Fibrosis via Bleomycin Administration

Two common methods for the administration of bleomycin to induce pulmonary fibrosis are intratracheal (IT) instillation and oropharyngeal aspiration (OA). The choice of method may depend on the specific experimental goals and available expertise. Oropharyngeal aspiration is generally considered less invasive than intratracheal instillation.[1][2][3]

A. Intratracheal (IT) Instillation

This method involves the direct delivery of bleomycin into the trachea.

Materials:

-

Bleomycin sulfate (e.g., from Nippon Kayaku)

-

Sterile saline (0.9% NaCl)

-

Anesthesia (e.g., ketamine/xylazine cocktail or isoflurane)

-

Surgical platform or board

-

Fiber optic light source

-

Small animal laryngoscope or otoscope

-

24G catheter or specialized microsprayer aerosolizer

-

Micropipettes and sterile tips

Procedure:

-

Preparation of Bleomycin Solution: Dissolve bleomycin sulfate in sterile saline to the desired concentration. A common dose for C57BL/6 mice is 1.5 - 3.5 units/kg body weight.[4][5] The final volume for instillation should be between 30-50 µL.[4][6]

-

Anesthesia: Anesthetize the mouse using an appropriate anesthetic regimen (e.g., intraperitoneal injection of ketamine/xylazine or isoflurane inhalation). Confirm the depth of anesthesia by the lack of a pedal withdrawal reflex.

-

Mouse Positioning: Place the anesthetized mouse in a supine position on a surgical board, inclined at an angle of approximately 60-80 degrees.[1] Suspend the mouse by its upper incisors using a wire or rubber band.

-

Tracheal Visualization: Gently pull the tongue to the side to visualize the glottis. Use a fiber optic light source to illuminate the trachea.

-

Intubation and Instillation: Carefully insert a 24G catheter or a microsprayer aerosolizer through the glottis and into the trachea, avoiding the esophagus. Advance the catheter to just above the carina.

-

Bleomycin Delivery: Instill the prepared bleomycin solution (30-50 µL) directly into the lungs.[4][6] If using a microsprayer, a more homogenous distribution of fibrotic lesions may be achieved.[7]

-

Recovery: Remove the catheter and allow the mouse to recover in a warm, clean cage. Monitor the animal until it has fully regained consciousness.

B. Oropharyngeal Aspiration (OA)

This is a non-invasive method for delivering bleomycin to the lungs.[1][2][3]

Materials:

-

Bleomycin sulfate

-

Sterile saline (0.9% NaCl) or PBS

-

Anesthesia (e.g., isoflurane)

-

Micropipette and sterile tips

Procedure:

-

Preparation of Bleomycin Solution: Prepare the bleomycin solution as described for IT instillation. A typical dose for C57BL/6 mice is 0.75 U/kg body weight.[1] The volume for aspiration is typically around 40 µL.[2][3]

-

Anesthesia: Lightly anesthetize the mouse with isoflurane.

-

Mouse Positioning: Hold the mouse in a supine position.

-

Bleomycin Administration: Gently pull the tongue out with forceps. Using a micropipette, place the bleomycin solution (approximately 40 µL) onto the distal part of the oropharynx.[2][3]

-

Aspiration: Gently close the nose to induce an aspiration reflex, causing the mouse to inhale the solution into the lungs.[2][3]

-

Recovery: Place the mouse back in its cage and monitor until full recovery.

II. Assessment of Pulmonary Fibrosis

The extent of pulmonary fibrosis is typically assessed 14 to 21 days post-bleomycin administration.[1]

A. Histological Analysis

Histological examination of lung tissue is a primary method for evaluating the severity of fibrosis.

Materials:

-

10% neutral buffered formalin or 4% paraformaldehyde

-

Paraffin embedding station

-

Microtome

-

Glass slides

-

Masson's trichrome staining kit

-

Microscope

Procedure:

-

Tissue Collection and Fixation: Euthanize the mice at the desired time point. Perfuse the lungs with saline via the right ventricle to remove blood. Inflate the lungs with 10% neutral buffered formalin at a constant pressure and ligate the trachea. Immerse the fixed lungs in formalin for at least 24 hours.

-

Tissue Processing and Sectioning: Process the fixed lung tissue and embed in paraffin blocks. Cut 5 µm sections using a microtome and mount on glass slides.

-

Staining: Stain the lung sections with Masson's trichrome to visualize collagen deposition (which stains blue).

-

Scoring: Quantify the severity of fibrosis using the Ashcroft scoring method.[8] This method involves scoring 10-20 random fields of view per lung section on a scale of 0 (normal lung) to 8 (total fibrosis). An average score is then calculated for each lung. Automated image analysis software can also be used for an observer-independent quantification of fibrotic lesions.[9][10][11]

B. Hydroxyproline Assay for Collagen Quantification

The hydroxyproline assay is a biochemical method to quantify the total collagen content in the lung tissue, as hydroxyproline is a major component of collagen.[12]

Materials:

-

Whole lung tissue

-

Distilled water

-

Concentrated Hydrochloric Acid (HCl, ~12 M)

-

Pressure-tight, teflon-capped vials

-

Heating block or oven (120°C)

-

Hydroxyproline Assay Kit (colorimetric)

-

Microplate reader

Procedure:

-

Tissue Homogenization: Homogenize the entire lung in distilled water (e.g., 100 µL of water for every 10 mg of tissue).

-

Acid Hydrolysis: Transfer a known volume of the homogenate to a pressure-tight vial. Add an equal volume of concentrated HCl (~12 M).

-

Hydrolysis: Tightly cap the vial and hydrolyze at 120°C for 3 hours.

-

Sample Preparation: After hydrolysis, centrifuge the samples to pellet any debris. Transfer the supernatant to a new tube.

-

Assay: Follow the manufacturer's instructions for the colorimetric hydroxyproline assay. This typically involves a reaction with chloramine T and DMAB reagent, resulting in a colorimetric product that can be measured at 560 nm.

-

Quantification: Calculate the hydroxyproline concentration based on a standard curve. The total collagen content can be estimated based on the assumption that hydroxyproline constitutes approximately 13.5% of collagen by weight.

Quantitative Data Summary

The following table summarizes representative quantitative data from bleomycin-induced pulmonary fibrosis studies in mice.

| Bleomycin Dose | Administration Route | Mouse Strain | Time Point (days) | Assessment Method | Key Findings |

| 1, 2, or 4 mg/kg | Intratracheal | ICR | 7 and 24 | Histology (H&E, Masson's trichrome), BALF cell count, LDH activity | Dose-dependent increase in inflammatory cells, LDH, and collagen deposition. 4 mg/kg induced more severe fibrosis than 1 or 2 mg/kg.[6] |

| 0.75 U/kg | Oropharyngeal | C57BL/6 | 7, 14, and 21 | Histology (H&E) | Fibrotic changes visible by day 7, with robust fibrosis at later time points.[1] |

| 0.1 or 0.25 mg/kg | Oropharyngeal | C57BL/6 | Not specified | Histology | Oropharyngeal aspiration led to more prominent and homogenous lung fibrosis compared to intranasal administration.[2][3] |

| 0.5 or 1 mg/kg | Oropharyngeal | BALB/c | Not specified | Histology | Successful induction of fibrosis, demonstrating strain-dependent dose requirements.[2][3] |

| 3.2 U/kg (IT) vs 0.8 U/kg (OA) | Intratracheal vs Oropharyngeal | C57BL/6 | 14 | Multiple indices | Oropharyngeal aspiration at a lower dose produced a similar fibrotic response to intratracheal administration with reduced mortality.[7] |

| 0.25, 0.5, 0.75, 1 mg/kg | Intratracheal | C57BL/6 | 14 | Ashcroft score, automated image analysis | Dose-dependent increase in fibrosis severity, with significant changes observed even at the lowest dose.[10][11] |

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in bleomycin-induced pulmonary fibrosis and a typical experimental workflow.

Caption: Experimental workflow for bleomycin-induced pulmonary fibrosis in mice.

Caption: Key signaling pathways in bleomycin-induced pulmonary fibrosis.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Smad3 deficiency attenuates bleomycin-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Non-canonical (non-SMAD2/3) TGF-β signaling in fibrosis: Mechanisms and targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The cGAS-STING Pathway in Inflammatory Lung Disease: Karen Ridge Lab: Feinberg School of Medicine [labs.feinberg.northwestern.edu]

- 8. Pulmonary fibrosis - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]